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6-Isothiocyanatonicotinonitrile

Cat. No.: B13700611
M. Wt: 161.19 g/mol
InChI Key: WKLAKZZGTAMLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isothiocyanatonicotinonitrile is a specialized organic compound that integrates two reactive functional groups—an isothiocyanate and a nitrile—onto a nicotinic acid-derived pyridine scaffold. This structure makes it a valuable bifunctional reagent for synthetic chemistry and biomedical research. The isothiocyanate (-N=C=S) group is highly electrophilic and readily reacts with nucleophilic amino groups, such as those in lysine residues, under mild conditions to form stable thiourea linkages. This property is well-documented for bioconjugation, enabling the covalent attachment of molecular probes, fluorophores, or other ligands to proteins, antibodies, and other biomolecules for tracking and diagnostic applications . Concurrently, the nitrile (-C≡N) group on the pyridine ring offers a versatile handle for further synthetic elaboration. Nitriles can be hydrolyzed to amides or carboxylic acids, reduced to amines, or participate in cyclization reactions to form various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry . The pyridine core itself is a common pharmacophore found in molecules with a wide range of biological activities. While direct studies on this specific compound are limited, its unique combination of reactive groups suggests potential as a key intermediate in the synthesis of more complex chemical entities, such as fused pyridines and pyrazolopyridines, which are often explored for their anticancer and other bioactive properties . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3N3S B13700611 6-Isothiocyanatonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

6-isothiocyanatopyridine-3-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-6-1-2-7(9-4-6)10-5-11/h1-2,4H

InChI Key

WKLAKZZGTAMLGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C#N)N=C=S

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Isothiocyanatonicotinonitrile

Retrosynthetic Analysis of the 6-Isothiocyanatonicotinonitrile Framework

A logical retrosynthetic analysis of this compound (I) simplifies the synthetic challenge by disconnecting the molecule at its key functional groups. The primary disconnection is at the isothiocyanate group, identifying 6-aminonicotinonitrile (II) as the immediate precursor. This transformation relies on the well-established conversion of an amino group to an isothiocyanate.

Precursor Synthesis of Functionalized Nicotinonitrile Derivatives for Isothiocyanate Introduction

The synthesis of the key precursor, 6-aminonicotinonitrile, is a critical step. One common route begins with commercially available starting materials, such as 2-amino-5-cyanopyridine, which is another name for 6-aminonicotinonitrile. sigmaaldrich.comamerigoscientific.com

Alternatively, the synthesis can proceed from other substituted pyridines. For instance, the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported, showcasing methods for constructing the aminopyridine core. nih.gov While not the direct precursor, these methods illustrate the types of cyclization and functional group manipulations that can be employed to create substituted aminopyridines. The synthesis of various 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives also provides insights into the construction of the pyridine (B92270) ring system. researchgate.net

Another approach involves the modification of existing nicotinonitrile frameworks. For example, the synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles has been achieved through a multi-component reaction involving an aromatic aldehyde, malononitrile, and a substituted acetamide. nih.gov This highlights the possibility of building up the complexity of the nicotinonitrile core before the introduction of the isothiocyanate group.

Direct and Indirect Strategies for Isothiocyanate Functionalization on the Nicotinonitrile Core

The conversion of the amino group of 6-aminonicotinonitrile to an isothiocyanate is the final and crucial step in the synthesis of this compound. This transformation can be achieved through several direct and indirect methods.

One-Pot Carbon Disulfide-Mediated Routes from Amines

A widely used and efficient method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide. tandfonline.combeilstein-journals.org This reaction typically proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. A variety of reagents can be used to promote this decomposition.

One-pot procedures are particularly attractive for their operational simplicity and efficiency. For instance, a green synthesis of aryl isothiocyanates has been developed using sodium hydroxide (B78521) to promote the reaction between an aryl amine and carbon disulfide. tandfonline.comtandfonline.com In this method, NaOH acts as both a base and a desulfurating agent. tandfonline.comtandfonline.com Another approach utilizes cyanuric chloride as a desulfurizing agent in a one-pot process under aqueous conditions. beilstein-journals.org The use of di-tert-butyl dicarbonate (B1257347) has also been reported as an effective desulfurylation reagent, leaving only volatile byproducts. kiku.dk

Reagent/CatalystSolvent(s)ConditionsKey Advantages
NaOHAcetonitrileRoom TemperatureLow-cost, readily available, no extra desulfurating reagent needed. tandfonline.comtandfonline.com
Cyanuric ChlorideWater/DCM0 °C to Room TempSuitable for a broad range of amines, including electron-deficient ones. beilstein-journals.org
Di-tert-butyl dicarbonateNot specifiedNot specifiedLeaves only gaseous and volatile byproducts. kiku.dk
Carbon Tetrabromide/DBUAcetonitrileRoom TemperatureMild, metal-free conditions. researchgate.net

Iron(III) Chloride-Mediated Desulfurization Approaches

Iron(III) chloride has emerged as an effective and inexpensive catalyst for various organic transformations, including the synthesis of thiocyanates and potentially isothiocyanates. While direct literature on the synthesis of this compound using this method is scarce, the principles can be applied. Iron(III) chloride can act as a Lewis acid to activate substrates and promote reactions. For instance, it has been used for the regioselective C-H thiocyanation of arenes. acs.org

In the context of isothiocyanate synthesis from amines, iron compounds can catalyze the oxidation of dithiocarbamate intermediates. A patent describes the use of metal catalysts, including iron, in the presence of oxygen to prepare substituted isothiocyanates from amines and carbon disulfide. google.com This suggests that an iron(III) chloride-mediated oxidative desulfurization could be a viable route.

Alternative Synthetic Pathways for this compound Analogues

Beyond the common carbon disulfide-based methods, several other reagents can be employed for the synthesis of isothiocyanates, offering alternative pathways for the preparation of this compound and its analogues.

One such alternative is the use of thiophosgene (B130339) or its derivatives, although their high toxicity often limits their application. nih.gov More recently, safer thiocarbonyl transfer reagents have been developed. For example, phenyl chlorothionoformate in the presence of sodium hydroxide offers a versatile route to isothiocyanates. organic-chemistry.org Tosyl chloride can also mediate the decomposition of in-situ generated dithiocarbamic acid salts. organic-chemistry.org Another approach involves the use of elemental sulfur to convert isocyanides to isothiocyanates, a reaction that can be catalyzed by amines. nih.gov

The synthesis of related heterocyclic structures, such as 6-selanyl-2-triazolylpurine derivatives, can also provide inspiration for novel synthetic routes. nih.gov These syntheses often involve nucleophilic aromatic substitution reactions on a pre-functionalized heterocyclic core. Similarly, the synthesis of N6 derivatives of 8-azapurine (B62227) showcases various synthetic transformations on a nitrogen-containing heterocyclic ring system. nih.gov

ReagentPrecursorKey Features
Phenyl Chlorothionoformate/NaOHAmineVersatile for both electron-rich and electron-deficient aryl amines. organic-chemistry.org
Tosyl Chloride/TriethylamineAmineMediates decomposition of in-situ generated dithiocarbamate salts. organic-chemistry.org
Elemental Sulfur/Amine CatalystIsocyanideAvoids the use of carbon disulfide and toxic thiophosgene. nih.gov
ChlorosilanesDithiocarbamates or AminesUses inexpensive and readily available reagents. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the conversion of 6-aminonicotinonitrile to the isothiocyanate, the choice of base and desulfurizing agent in the carbon disulfide method is critical. The reaction conditions should be tailored to the specific reactivity of the aminonicotinonitrile precursor. For instance, with electron-deficient aryl amines, stronger bases or longer reaction times may be necessary to facilitate the initial formation of the dithiocarbamate salt. beilstein-journals.org

The following table outlines general parameters that can be optimized for the synthesis of aryl isothiocyanates, which can be applied to the synthesis of this compound.

ParameterGeneral ConsiderationsPotential Impact on Yield
Solvent Should be inert to the reactants and dissolve the starting materials. Aprotic solvents like acetonitrile, dichloromethane, or THF are common.Can influence reaction rates and the solubility of intermediates, thereby affecting yield.
Temperature Many one-pot methods proceed at room temperature. Some steps may require cooling (e.g., addition of a reactive reagent) or gentle heating to drive the reaction to completion.Higher temperatures can increase reaction rates but may also lead to side reactions and reduced yields.
Base The choice of base (e.g., triethylamine, DBU, NaOH, K2CO3) is crucial for the formation of the dithiocarbamate intermediate.The strength and solubility of the base can significantly impact the reaction efficiency.
Reagent Stoichiometry The molar ratio of the amine, carbon disulfide, and the desulfurizing agent needs to be carefully controlled to avoid side product formation.An excess of one reagent may lead to unwanted byproducts, while insufficient amounts can result in incomplete conversion.
Reaction Time Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time.Insufficient time leads to low conversion, while excessively long times can promote decomposition of the product.

By systematically varying these parameters, it is possible to identify the optimal conditions for the synthesis of this compound, leading to enhanced yields and purity.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. The goal is to design and implement chemical processes that are not only efficient but also minimize environmental impact and enhance safety. For a specialized compound like this compound, developing a sustainable synthetic route involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions. While specific green chemistry literature for this compound is not extensively detailed, a sustainable pathway can be constructed by integrating established green methodologies for the synthesis of its precursors and the isothiocyanate functional group.

A plausible and sustainable synthetic approach to this compound would likely commence from its amino precursor, 6-aminonicotinonitrile. The synthesis of this precursor and its subsequent conversion to the target isothiocyanate can be optimized according to the principles of green chemistry.

Traditional methods for the synthesis of isothiocyanates often rely on highly toxic and hazardous reagents such as thiophosgene or large excesses of carbon disulfide. digitellinc.comrsc.orgresearchgate.net These methods generate significant toxic waste and pose considerable safety risks. In contrast, a greener approach focuses on replacing these hazardous materials with safer, more environmentally benign alternatives.

Modern, sustainable methods for the formation of isothiocyanates from primary amines, such as 6-aminonicotinonitrile, have been developed. One such method involves the use of elemental sulfur, a readily available and low-cost byproduct of the petroleum industry, in the presence of a catalytic amount of a base. digitellinc.comrsc.orgnih.gov This approach significantly reduces the toxicity profile of the reaction. Another innovative and green method utilizes sodium persulfate (Na₂S₂O₈) to mediate the desulfurization of an intermediate dithiocarbamate, which is formed from the amine and carbon disulfide, with the significant advantage of using water as the solvent. rsc.org

The principles of green chemistry can be systematically applied to the synthesis of this compound in the following ways:

Use of Greener Solvents: The synthesis of the precursor, 6-aminonicotinonitrile, can be carried out in greener solvents like ethanol. nih.govmdpi.com For the subsequent conversion to the isothiocyanate, even more sustainable options such as water, or bio-derived solvents like Cyrene™ and γ-butyrolactone (GBL), have proven effective in related syntheses. rsc.orgnih.govrsc.org Solvent-free conditions, where the reactants are mixed without a solvent, represent an ideal green scenario and have been successfully applied in the synthesis of related nicotinonitrile derivatives. nih.govrsc.org

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the sulfurization of isocyanides (a related pathway) or in the reaction with elemental sulfur minimizes waste compared to stoichiometric reagents. digitellinc.comrsc.orgnih.gov For the synthesis of nicotinonitrile precursors, recyclable nanomagnetic metal-organic frameworks have been employed as efficient and reusable catalysts. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to significantly shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. nih.govacs.org This technique has been successfully applied to the synthesis of both pyridine derivatives and isothiocyanates. researchgate.netacs.org

Atom Economy and Waste Reduction: The design of the synthesis to maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. One-pot multicomponent reactions, which allow for the synthesis of complex molecules like nicotinonitrile derivatives in a single step from multiple starting materials, are highly atom-economical and reduce waste from intermediate purification steps. nih.govnih.govacs.org Green chemistry metrics, such as the E-factor (Environmental factor), which quantifies the amount of waste produced relative to the desired product, are used to assess the sustainability of a process, with lower E-factors indicating a greener process. digitellinc.comrsc.orgnih.gov

The following table provides a comparative illustration of a hypothetical traditional versus a greener synthetic approach for this compound, based on findings for analogous reactions.

ParameterTraditional Synthesis (Hypothetical)Greener Synthesis (Proposed)Green Advantage
Isothiocyanate Formation Reagent Thiophosgene or excess Carbon DisulfideElemental Sulfur with catalytic base or Na₂S₂O₈Avoids highly toxic and hazardous reagents. digitellinc.comrsc.orgrsc.org
Solvent Chlorinated solvents (e.g., Dichloromethane)Water, Ethanol, Cyrene™, or solvent-freeReduces use of toxic and volatile organic compounds. nih.govrsc.orgnih.gov
Catalyst Stoichiometric toxic reagentsRecyclable nanomagnetic catalysts or catalytic DBUReduces waste and allows for catalyst reuse. digitellinc.comnih.govnih.gov
Energy Input Conventional heating (hours)Microwave irradiation (minutes)Reduces energy consumption and reaction time. nih.govacs.org
Synthesis Design Multi-step with intermediate isolationOne-pot multicomponent reaction for precursorImproves atom economy and reduces waste. nih.govnih.gov
Waste Profile (E-Factor) HighLow (approaching values as low as 0.989 reported for similar ITC syntheses)Minimizes environmental impact. rsc.orgnih.gov

By integrating these advanced methodologies, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry, resulting in a process that is safer, more efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Transformations of 6 Isothiocyanatonicotinonitrile

Nucleophilic Additions to the Isothiocyanate Group of 6-Isothiocyanatonicotinonitrile

The core reactivity of the isothiocyanate group is characterized by the electrophilic nature of its central carbon atom. This carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of a diverse range of derivatives. The general mechanism involves the addition of a nucleophile to the C=S double bond, followed by protonation of the nitrogen or sulfur atom.

Formation of Thiourea (B124793) Derivatives with Amines

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of unsymmetrical thiourea derivatives. This reaction is typically rapid and proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea.

The reaction of this compound with a generic primary amine (R-NH₂) is expected to proceed as follows:

Scheme 1: Proposed reaction of this compound with a primary amine to form a thiourea derivative.

The electron-withdrawing nature of the nicotinonitrile ring is anticipated to enhance the electrophilicity of the isothiocyanate carbon, potentially leading to faster reaction rates compared to isothiocyanates bearing electron-donating groups. A variety of amines, including aliphatic and aromatic primary and secondary amines, are expected to react readily with this compound to produce a library of novel thiourea derivatives.

Table 1: Representative Examples of Thiourea Formation from Isothiocyanates and Amines (Note: These are illustrative examples with other isothiocyanates, as specific data for this compound is not readily available in published literature.)

IsothiocyanateAmineProduct
Phenyl isothiocyanateAniline1,3-Diphenylthiourea
Allyl isothiocyanateBenzylamine1-Allyl-3-benzylthiourea
1-Naphthyl isothiocyanate1,2-Phenylenediamine1-(2-Aminophenyl)-3-(naphthalen-1-yl)thiourea

Synthesis of Thiocarbamate Esters with Alcohols and Phenols

Alcohols and phenols can also act as nucleophiles, attacking the isothiocyanate group to form thiocarbamate esters (specifically, O-alkyl or O-aryl thiocarbamates). These reactions often require a base or catalyst to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity.

The proposed reaction of this compound with an alcohol (R-OH) in the presence of a base is depicted below:

Scheme 2: Proposed synthesis of a thiocarbamate ester from this compound and an alcohol.

The reactivity of the alcohol or phenol will influence the reaction conditions required. Generally, more acidic phenols and unhindered primary alcohols are expected to be more reactive. The use of a strong, non-nucleophilic base is often employed to facilitate the reaction without competing in the nucleophilic attack.

Table 2: Illustrative Synthesis of Thiocarbamate Esters (Note: These examples demonstrate the general transformation, as specific data for this compound is not readily available.)

IsothiocyanateAlcohol/PhenolCatalyst/BaseProduct Type
Phenyl isothiocyanateEthanolSodium ethoxideO-Ethyl phenylthiocarbamate
Tolyl isothiocyanatePhenolPotassium carbonateO-Phenyl tolylthiocarbamate

Generation of Dithiocarbamate (B8719985) Derivatives with Thiols

Thiols are excellent nucleophiles and are expected to react readily with this compound to yield dithiocarbamate derivatives. Similar to the reaction with alcohols, a base is typically used to generate the more nucleophilic thiolate anion.

The reaction with a thiol (R-SH) would proceed as follows:

Scheme 3: Proposed formation of a dithiocarbamate derivative from this compound and a thiol.

This reaction is generally efficient and provides a straightforward route to dithiocarbamates, which are valuable ligands in coordination chemistry and have applications in materials science. The reaction is anticipated to be compatible with a wide range of thiols, including aliphatic and aromatic thiols.

Table 3: Representative Synthesis of Dithiocarbamates from Isothiocyanates and Thiols (Note: The following are general examples, as specific data for this compound is not readily available in published literature.)

IsothiocyanateThiolBaseProduct Type
Methyl isothiocyanateEthanethiolTriethylamineS-Ethyl N-methyldithiocarbamate
Benzyl isothiocyanateThiophenolSodium hydroxide (B78521)S-Phenyl N-benzyldithiocarbamate

Cycloaddition Reactions Involving the Isothiocyanate Moiety

The cumulative double bonds in the isothiocyanate group allow it to participate in various pericyclic reactions, most notably cycloadditions. These reactions are valuable for the construction of heterocyclic ring systems.

Exploration of [2+3] Cycloadditions for Heterocycle Construction

The C=S bond of the isothiocyanate can act as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions provide a powerful tool for the synthesis of five-membered heterocycles. For instance, the reaction of this compound with an azide (B81097) (R-N₃) would be expected to yield a thiatriazole derivative.

Scheme 4: Proposed [2+3] cycloaddition of this compound with an azide.

The regioselectivity of these cycloadditions can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. The electron-withdrawing nature of the nicotinonitrile substituent would lower the energy of the LUMO of the isothiocyanate, potentially influencing the rate and regioselectivity of the cycloaddition.

Other Pericyclic Reactions and Rearrangements

Isothiocyanates can also participate in other types of pericyclic reactions, such as [2+2] and [4+2] cycloadditions, although these are less common than [2+3] cycloadditions. For example, a [2+2] cycloaddition with a ketene (B1206846) could potentially form a four-membered ring. Furthermore, sigmatropic rearrangements of allylic isothiocyanates are known, though this would require the synthesis of a precursor with an allylic group attached to the isothiocyanate moiety. The specific applicability of these reactions to this compound would depend on the reaction partners and conditions, and represents an area for potential research.

Reactivity of the Nicotinonitrile Core in this compound.

The nicotinonitrile core of the molecule presents two primary sites for chemical transformation: the nitrile group and the pyridine (B92270) ring.

Transformations of the Nitrile Functionality

The nitrile (or cyano) group is a versatile functional group that can undergo a variety of transformations. While specific studies on this compound are not available, the nitrile moiety would be expected to participate in reactions such as hydrolysis, reduction, and cycloaddition.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide intermediate. This is a common transformation for aromatic nitriles.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This would yield an aminomethylpyridine derivative.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form various five-membered heterocyclic rings.

A hypothetical reaction scheme for the transformation of the nitrile group is presented below.

Reagent(s)Expected ProductReaction Type
H3O+, heat6-Isothiocyanatonicotinic acidHydrolysis
1. LiAlH4, 2. H2O(6-Isothiocyanatopyridin-3-yl)methanamineReduction
NaN3, NH4Cl5-(6-Isothiocyanatopyridin-3-yl)-1H-tetrazole[3+2] Cycloaddition

This table represents theoretical transformations based on general nitrile chemistry and has not been experimentally verified for this compound.

Pyridine Ring Functionalization and Derivatization

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of both the nitrile and isothiocyanate groups, the pyridine ring is expected to be deactivated towards electrophilic aromatic substitution. If such a reaction were to occur, the electrophile would likely be directed to the positions meta to the electron-withdrawing groups.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing substituents. A strong nucleophile could potentially displace a suitable leaving group on the ring, although the isothiocyanate group itself could also be a target for nucleophilic attack.

Stability Studies and Degradation Pathways of this compound.

No specific stability studies or degradation pathways for this compound have been reported in the available scientific literature. However, based on the chemistry of related compounds, several potential degradation pathways can be postulated.

Isothiocyanates are known to be reactive compounds, susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Hydrolysis would likely convert the isothiocyanate group to a thiocarbamate, which could further decompose. The stability of the compound would also be influenced by temperature and light exposure.

A general overview of potential degradation factors is provided in the table below.

ConditionPotential Degradation PathwayExpected Degradation Product(s)
Aqueous conditions (hydrolysis)Attack of water on the isothiocyanate group6-Thiocarbamatonicotinonitrile, subsequent amine derivatives
Elevated temperatureThermal decompositionComplex mixture of products
UV/Vis light exposurePhotolytic degradationVarious photoproducts

This table is speculative and highlights potential degradation routes based on the known chemistry of isothiocyanates and pyridines. The actual stability and degradation products of this compound would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation of 6 Isothiocyanatonicotinonitrile and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure. For 6-isothiocyanatonicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon resonances and confirm the connectivity of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the nitrile (-CN) and isothiocyanate (-NCS) groups. Based on data from analogous compounds such as 3-cyanopyridine (B1664610) and substituted pyridines, the proton ortho to the ring nitrogen (H-2) is expected to be the most deshielded, appearing at the lowest field. chemicalbook.comchemicalbook.com The relative positions of H-4 and H-5 would be determined by the combined inductive and mesomeric effects of the substituents.

Similarly, the ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the pyridine ring, in addition to the carbon of the isothiocyanate group. The chemical shifts of the ring carbons are predicted based on data from 3-cyanopyridine and other substituted pyridines. chemicalbook.comnih.gov The carbon of the nitrile group is expected to appear around 117-119 ppm, while the highly characteristic isothiocyanate carbon is anticipated to have a chemical shift in the range of 130-150 ppm. nih.gov The quaternary carbons (C-3 and C-6) will be identifiable by their lower intensity and lack of signal in a DEPT-135 experiment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.8 - 9.0-
H-48.2 - 8.4-
H-57.6 - 7.8-
C-2-152 - 154
C-3-118 - 120
C-4-140 - 142
C-5-128 - 130
C-6-155 - 157
-CN-117 - 119
-NCS-130 - 150

Note: These are predicted values based on data from analogous compounds and general substituent effects on pyridine rings. Actual experimental values may vary.

To confirm the predicted assignments and establish the precise connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring. Cross-peaks would be expected between H-4 and H-5, and a weaker cross-peak might be observed between H-2 and H-4, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons (C-2, C-4, and C-5) by correlating their signals to the corresponding, already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the positions of the substituents and assigning the quaternary carbons. Key expected correlations would include:

H-2 correlating to C-3, C-4, and C-6.

H-4 correlating to C-2, C-3, C-5, C-6, and the nitrile carbon.

H-5 correlating to C-3, C-4, C-6, and the nitrile carbon.

Correlations from the ring protons to the isothiocyanate carbon would definitively place the -NCS group at the C-6 position.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and allowing for the identification of functional groups.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the nitrile and isothiocyanate groups, as well as the vibrations of the pyridine ring. asianpubs.org The nitrile group exhibits a strong, sharp absorption in the IR spectrum in the region of 2220-2240 cm⁻¹. asianpubs.org The isothiocyanate group gives rise to a very strong and broad antisymmetric stretching vibration, typically observed between 2000 and 2100 cm⁻¹. The corresponding symmetric stretch is usually weaker and appears around 1350 cm⁻¹.

The pyridine ring vibrations would also be present, including C-H stretching modes above 3000 cm⁻¹, and a series of characteristic ring stretching and bending vibrations in the 1600-1400 cm⁻¹ and 1200-1000 cm⁻¹ regions, respectively. asianpubs.org Due to the complementary nature of IR and Raman spectroscopy, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3150MediumMedium
-C≡N Stretch2220 - 2240Strong, SharpMedium
-N=C=S Asymmetric Stretch2000 - 2100Very Strong, BroadStrong
Pyridine Ring Skeletal Vibrations1400 - 1600Medium to StrongMedium to Strong
-N=C=S Symmetric Stretch1340 - 1360WeakStrong
C-H In-Plane Bending1000 - 1300MediumWeak
C-H Out-of-Plane Bending700 - 900StrongWeak

Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₃N₃S), the expected exact mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes of its constituent elements.

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the stability of the pyridine ring and the reactivity of the isothiocyanate group. Plausible fragmentation pathways would include:

Loss of the isothiocyanate group: Cleavage of the C-NCS bond to generate a cyanopyridyl cation.

Loss of a sulfur atom: Elimination of a sulfur atom from the isothiocyanate group.

Fragmentation of the pyridine ring: Cleavage of the pyridine ring, often initiated by the loss of HCN.

Rearrangement reactions: Isothiocyanates are known to undergo rearrangements under mass spectrometric conditions. nih.govuconn.edunih.gov

The relative abundances of the fragment ions would provide further insight into the stability of different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

In the absence of experimental data, a prediction of the solid-state structure of this compound can be made based on its molecular properties. The molecule is planar, and its polarity, arising from the nitrogen atom in the pyridine ring and the electronegative nitrile and isothiocyanate groups, would likely lead to significant intermolecular interactions in the solid state.

It is anticipated that the crystal packing would be dominated by dipole-dipole interactions and potentially weak C-H···N hydrogen bonds. The planar nature of the molecule might also facilitate π-π stacking interactions between adjacent pyridine rings. A detailed single-crystal X-ray diffraction analysis would be required to determine the precise crystal system, space group, and unit cell dimensions, as well as to provide accurate bond lengths and angles. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Characterization

UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by π → π* and n → π* transitions. Based on data for nicotinonitrile and other substituted pyridines, strong absorptions corresponding to π → π* transitions are expected in the UV region, likely below 300 nm. nih.govsielc.comnih.gov The presence of the isothiocyanate group may lead to additional absorption bands or a red-shift of the existing bands due to the extension of the conjugated system. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are typically weaker and may be observed as shoulders on the more intense π → π* bands.

Upon excitation, the molecule may exhibit fluorescence or phosphorescence. The emission spectrum would provide information about the energy of the excited states and the efficiency of radiative decay processes. The nature of the solvent could also influence both the absorption and emission spectra due to solvatochromic effects.

Theoretical and Computational Investigations of 6 Isothiocyanatonicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-isothiocyanatonicotinonitrile, these calculations would provide a detailed picture of its electron distribution and predict its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. aimspress.com An analysis of these frontier orbitals for this compound would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net The spatial distribution of HOMO and LUMO densities would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected ValueSignificance
HOMO Energy (eV)Data not availableIndicates electron-donating capability
LUMO Energy (eV)Data not availableIndicates electron-accepting capability
HOMO-LUMO Gap (eV)Data not availableRelates to chemical reactivity and stability

Electrostatic Potential Surface (EPS) Mapping

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. mdpi.com For this compound, an ESP map would reveal regions of negative potential, typically associated with lone pairs on nitrogen and sulfur atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions. wikipedia.org

Fukui Functions and Local Reactivity Indices

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites within a molecule. researchgate.netnih.gov By calculating the Fukui functions for this compound, one could precisely identify which atoms are most susceptible to nucleophilic, electrophilic, and radical attack. These indices are derived from changes in electron density as the number of electrons is altered and offer a more refined prediction of regioselectivity in chemical reactions compared to simple orbital visualizations. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound.

A systematic search of the potential energy surface would identify the most stable conformers of the molecule. For a molecule with a flexible isothiocyanate group, this analysis would be essential to understand its preferred spatial arrangement. Molecular dynamics simulations could then be employed to study the time-dependent behavior of these conformers, providing information on their vibrational modes and how the molecule behaves in a simulated solvent environment over time. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. This would aid in the interpretation of experimental spectra and confirm the molecule's structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterSignificance
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)Corresponds to specific bond vibrations (e.g., C≡N, N=C=S)
¹³C NMR SpectroscopyChemical Shifts (ppm)Provides information on the chemical environment of each carbon atom
¹H NMR SpectroscopyChemical Shifts (ppm)Provides information on the chemical environment of each hydrogen atom

Elucidation of Reaction Mechanisms via Transition State Theory

Should this compound be involved in chemical reactions, computational chemistry offers powerful tools to elucidate the underlying mechanisms. Transition state theory allows for the calculation of the structures and energies of transition states, which are the high-energy intermediates that connect reactants and products. By mapping the reaction pathway and calculating the activation energies, researchers could predict the feasibility and kinetics of various reactions involving the isothiocyanate or nitrile functionalities.

Mechanistic Insights into Biological Interactions of 6 Isothiocyanatonicotinonitrile Non Clinical Focus

In Vitro Cellular Studies on Molecular Targets and Pathways

Enzyme Inhibition and Activation Mechanisms

Scientific literature indicates that 6-isothiocyanatonicotinonitrile has been investigated as an inhibitor of desaturase enzymes. Specifically, it has been shown to inhibit the activity of Desaturase 1 (Des1) and/or Desaturase 2 (Des2), which are involved in the sphingolipid biosynthetic pathway. Perturbations in this pathway are linked to various disease states.

Target EnzymeType of ModulationPotency (IC50)
Desaturase (Des1 and/or Des2)Inhibition< 100 µM google.com

This table is based on available data and may not be exhaustive.

Receptor Binding and Ligand-Target Interactions

There is currently no specific information available in the reviewed scientific literature regarding the receptor binding profile or specific ligand-target interactions of this compound.

Cellular Uptake and Intracellular Distribution Mechanisms

Detailed studies on the cellular uptake and intracellular distribution mechanisms of this compound are not available in the public domain. General studies on other isothiocyanates suggest that their uptake can occur, but specific data for this compound is absent.

Biophysical Characterization of Interactions with Biomolecules (Proteins, Nucleic Acids)

Covalent Modification and Adduct Formation

The isothiocyanate (-N=C=S) functional group is known to be electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine. While this is a general characteristic of isothiocyanates, specific studies detailing the covalent modification of proteins or the formation of adducts by this compound have not been reported in the available literature.

Non-Covalent Binding Modes

There is no specific information available from biophysical studies detailing the non-covalent binding modes of this compound with biomolecules like proteins or nucleic acids.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Model Systems

While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available research, valuable insights can be extrapolated from studies on related isothiocyanate (ITC) and pyridine (B92270) derivatives. The biological activity of this compound is intrinsically linked to its unique chemical architecture, featuring a pyridine ring substituted with both a reactive isothiocyanate group and a cyano group.

The isothiocyanate (-N=C=S) group is a key pharmacophore responsible for many of the biological effects observed in this class of compounds. It is a highly electrophilic moiety that readily reacts with nucleophilic cellular targets, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of key proteins involved in various cellular processes.

SAR studies on other aromatic isothiocyanates have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their biological activity. For instance, electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the isothiocyanate group, potentially leading to increased reactivity and biological potency. The cyano (-CN) group in the this compound structure is a potent electron-withdrawing group, which is expected to increase the reactivity of the isothiocyanate moiety.

Furthermore, studies on pyridine derivatives have shown that the pyridine ring itself can contribute to biological activity through various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the binding orientation and affinity of the molecule to its target proteins.

A hypothetical SAR study on this compound derivatives might explore the following modifications to elucidate key structural requirements for activity:

Modification of the Pyridine Ring: Altering the position of the isothiocyanate and cyano groups on the pyridine ring could reveal the importance of their spatial arrangement for target interaction.

Substitution on the Pyridine Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) at other positions on the pyridine ring could modulate the electronic properties and steric bulk of the molecule, thereby affecting its activity.

Modification of the Isothiocyanate Group: While the isothiocyanate group is crucial, subtle modifications could be explored, although this might fundamentally change the compound's primary mechanism of action.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

Derivative Modification Predicted Effect on Activity Rationale
1 Shift of -NCS to position 5 Likely altered activity Change in spatial relationship with the cyano group and ring nitrogen may affect target binding.
2 Addition of a methyl group at position 2 May increase or decrease activity Steric hindrance could reduce binding, but electron-donating effect might modulate reactivity.
3 Replacement of -CN with -NO2 Potentially increased activity A stronger electron-withdrawing group could enhance the electrophilicity of the isothiocyanate.

Investigation of Cellular Response Pathways (e.g., Oxidative Stress Pathways, Autophagic Flux) in Model Systems

Direct investigations into the cellular response pathways modulated by this compound are limited. However, based on the known activities of isothiocyanates and related compounds, it is plausible that this compound engages with key cellular stress response pathways, including oxidative stress and autophagy.

Oxidative Stress Pathways

Isothiocyanates are well-documented modulators of oxidative stress. mdpi.comnih.gov They can induce the production of reactive oxygen species (ROS), which at low to moderate levels can act as signaling molecules to activate protective cellular pathways. nih.gov A primary mechanism by which ITCs are thought to exert their effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

It is hypothesized that this compound, due to its reactive isothiocyanate group, can react with Keap1, a repressor protein of Nrf2. This reaction leads to the release and translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. This, in turn, upregulates the expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).

Studies on other isothiocyanates, such as 6-methylsulfonylhexyl isothiocyanate (6-MITC), have shown an increase in intracellular ROS levels in a dose-dependent manner in leukemia cell lines. nih.gov Similarly, phenethyl isothiocyanate (PEITC) has been shown to promote oxidative stress in cancer stem cells. nih.gov

Autophagic Flux

Autophagy is a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. There is growing evidence that isothiocyanates can modulate autophagic pathways. nih.gov The induction of autophagy by ITCs is often linked to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.

Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central negative regulator of autophagy. Inhibition of mTORC1 unleashes the autophagic machinery, leading to the formation of autophagosomes that sequester cellular components for degradation upon fusion with lysosomes.

A study on 6-MITC demonstrated its ability to induce autophagy in leukemia cell lines. nih.gov This induction of autophagy was associated with its chemopreventive profile. The interplay between ROS production and autophagy is complex, as ROS can be both an inducer and a consequence of autophagy. It is plausible that this compound could initially induce ROS, which then triggers an autophagic response as a protective mechanism.

Interactive Data Table: Potential Cellular Responses to this compound in Model Systems

Cellular Pathway Key Molecular Players Predicted Effect of this compound Potential Outcome
Oxidative Stress Nrf2, Keap1, ARE, HO-1, GSH Activation of Nrf2 pathway Increased antioxidant capacity

Applications of 6 Isothiocyanatonicotinonitrile in Synthetic Chemistry and Materials Science

6-Isothiocyanatonicotinonitrile as a Synthon in Complex Molecule Synthesis

The inherent reactivity of the isothiocyanate group positions this compound as a potential synthon, or synthetic building block, for introducing a pyridine (B92270) nitrile moiety functionalized with a sulfur and nitrogen linkage into a target molecule. Isothiocyanates, in general, are recognized as useful intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds, particularly heterocycles. analis.com.my

Precursor for Sulfur- and Nitrogen-Containing Heterocyclic Compounds

The isothiocyanate group is a key reactant in cyclization reactions to form a variety of heterocyclic systems. These reactions often involve intramolecular or intermolecular additions of nucleophiles to the electrophilic carbon of the isothiocyanate. While specific examples utilizing this compound are not readily found, the general reactivity of isothiocyanates suggests its potential as a precursor to heterocycles such as thiazoles, thiadiazoles, and pyrimidines through reactions with appropriate bifunctional reagents. The synthesis of such heterocycles is of significant interest due to their presence in many biologically active compounds and functional materials.

Reagent for Selective Functionalization of Organic Substrates

The electrophilic nature of the isothiocyanate group allows for the selective functionalization of molecules containing nucleophilic groups, such as amines and thiols. The reaction with a primary or secondary amine, for instance, would yield a thiourea (B124793) derivative. This type of reaction is a common strategy for linking different molecular fragments. While there are no specific documented examples of this compound being used for this purpose, its structure suggests it could be employed to introduce the cyanopyridine functionality onto a substrate of interest.

Potential in Polymer Chemistry and Functional Materials Development

The bifunctional nature of this compound, possessing both a polymerizable or reactive isothiocyanate group and a polar nitrile group, suggests its potential utility in polymer chemistry.

As a Monomer for Polymerization

There is no available data to suggest that this compound has been used as a monomer in polymerization reactions. In principle, the isothiocyanate group could potentially undergo polymerization under specific conditions, or the pyridine ring could be involved in certain types of polymerization, but this remains speculative without experimental evidence.

Cross-Linking Agent in Polymeric Networks

Similarly, the potential of this compound as a cross-linking agent has not been explored in the available literature. A cross-linking agent typically possesses at least two reactive functional groups that can form covalent bonds with polymer chains, creating a network structure. While the isothiocyanate group can react with functional groups present in polymer chains, the monofunctional nature of the isothiocyanate in this specific molecule makes its direct application as a cross-linker unlikely without further modification.

Role in the Design and Synthesis of Chemical Probes and Ligands

The pyridine nitrile scaffold is a common feature in the design of ligands for metal complexes and chemical probes. The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal ions. The isothiocyanate group could serve as a reactive handle to attach this potential ligand to other molecules, such as fluorescent dyes or biomolecules. However, there is no specific information in the public domain detailing the use of this compound in the synthesis of chemical probes or ligands.

Future Research Directions and Unexplored Avenues for 6 Isothiocyanatonicotinonitrile

Development of Novel and Efficient Synthetic Routes

The advancement of chemical research is often predicated on the availability of efficient and scalable synthetic pathways to molecules of interest. For 6-isothiocyanatonicotinonitrile, future research should prioritize the development of more effective and sustainable synthetic methods.

A known one-pot procedure for synthesizing this compound starts from 6-aminonicotinonitrile. mdpi.comnih.gov This method involves the in-situ generation of a dithiocarbamate (B8719985) salt using sodium hydride (NaH) and carbon disulfide (CS₂), followed by desulfurization mediated by aqueous iron(III) chloride (FeCl₃·6H₂O). mdpi.comnih.gov While effective, this protocol provides a moderate yield of 51%. mdpi.comnih.gov

Table 1: Current Documented Synthesis of this compound

Starting Material Reagents Base Solvent Yield Reference
6-Aminonicotinonitrile 1. Carbon Disulfide (CS₂) 2. Iron(III) Chloride (FeCl₃·6H₂O) Sodium Hydride (NaH) DMF 51% mdpi.comnih.gov

Future synthetic research could focus on several avenues. Firstly, optimizing the existing protocol by screening alternative desulfurizing agents to potentially improve upon the 51% yield is a logical step. chemrxiv.org Secondly, exploring entirely different synthetic strategies is crucial. A promising and more sustainable approach involves the direct sulfurization of isocyanides using elemental sulfur. mdpi.comrsc.org This method avoids potentially toxic reagents like thiophosgene (B130339) and can be performed under catalytic conditions. mdpi.comrsc.orgnih.gov Investigating the conversion of 6-isocyano-nicotinonitrile with elemental sulfur could represent a more atom-efficient and environmentally benign route to the target compound. mdpi.com

Exploration of Advanced Catalytic Methodologies for Transformations

Catalysis offers a powerful tool for enhancing reaction efficiency, selectivity, and scope. The synthesis of isothiocyanates, including this compound, could greatly benefit from the exploration of advanced catalytic systems. mdpi.com Traditional methods often require stoichiometric reagents and can have limitations, particularly with electron-deficient substrates. chemrxiv.org

Future work should investigate the application of transition metal catalysts, which have been shown to facilitate the formation of isothiocyanates with excellent yields. mdpi.com For instance, catalysts based on cobalt, copper, molybdenum, and rhodium have proven effective in related transformations. mdpi.comnih.gov These catalysts can be employed in the decomposition of dithiocarbamate salts or in the direct reaction of isocyanides with a sulfur source. mdpi.comnih.gov Another advanced approach involves the use of selenium or tellurium as catalysts, which can promote the sulfurization of isocyanides under very mild conditions, sometimes even at room temperature. nih.govnih.gov

Table 2: Potential Catalytic Systems for Isothiocyanate Synthesis

Catalyst Type Example Potential Application Reference
Transition Metal Salt Cobalt(II) Chloride, Copper(II) Sulfate Catalytic desulfurization of dithiocarbamate intermediate nih.gov
Transition Metal Complex Molybdenum or Rhodium-based catalysts Catalyzing sulfur-transfer from an active complex to an isocyanide mdpi.comnih.gov
Chalcogen Selenium, Tellurium Catalyzing sulfurization of isocyanides under mild conditions nih.govnih.gov
Amine Base (Organocatalyst) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Catalyzing the reaction of isocyanides with elemental sulfur rsc.orgnih.gov

Applying these catalytic methodologies to the synthesis of this compound could lead to significantly improved yields, milder reaction conditions, and a more sustainable chemical process.

Integration of Machine Learning and AI in Predicting Reactivity and Interactions

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms in molecular research. nih.govmdpi.com For this compound, AI and machine learning (ML) represent a powerful, yet unexplored, avenue for predicting its chemical behavior and potential biological interactions without the need for extensive initial lab work. researchgate.netrsc.org

ML models can be trained to predict the outcomes of organic reactions, including yields and reaction times. nih.gov A future research direction would be to develop a bespoke ML model trained on a large dataset of known isothiocyanate reactions. Such a model could then predict the reactivity of the electrophilic isothiocyanate group in this compound towards a wide array of nucleophiles, guiding future synthetic efforts. cmu.edu AI algorithms have also been developed that can discover entirely new and unpredictable chemical reactions, which could reveal novel transformations for this compound. magritek.com

Furthermore, AI is revolutionizing the early stages of drug discovery. nih.gov Generative AI models can design novel molecules with optimized properties. youtube.com By using this compound as a starting scaffold, AI could generate virtual libraries of derivatives and predict their ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, prioritizing compounds for synthesis. nih.govyoutube.com These platforms can also predict the interactions between a molecule and potential protein targets, offering a computational method to hypothesize its mechanism of action. mdpi.com

High-Throughput Screening Approaches for Biological Target Identification (Non-Clinical)

Identifying the molecular targets of a compound is fundamental to understanding its biological effects. nih.gov High-Throughput Screening (HTS) provides the necessary technology to rapidly test a compound against thousands of potential biological targets in a non-clinical setting. youtube.comrti.org Future research should involve the inclusion of this compound in HTS campaigns to systematically identify its protein interaction partners.

The process would begin with the development of suitable bioassays. rti.org Given that isothiocyanates are known to react with nucleophilic residues on proteins, such as cysteine thiols, an initial screen could aim to identify proteins that are covalently modified by the compound. researchgate.net Modern label-free HTS techniques, such as Acoustic Droplet Ejection Mass Spectrometry (ADE-MS), are particularly well-suited for this, as they can directly detect the mass shift in a protein upon binding to the compound. nih.govnih.gov

Table 3: Hypothetical HTS Workflow for this compound

Step Description Technology/Method Objective
1. Library Inclusion This compound is added to a large, diverse library of chemical compounds. Maybridge Screening Collection or similar Prepare for large-scale screening. thermofisher.com
2. Assay Development A robust and automatable assay is created to detect the compound's activity (e.g., enzyme inhibition, protein binding). Biochemical or cell-based assays Create a measurable endpoint for screening. rti.org
3. Automated Screening Robotic systems perform the assay, testing the compound against a panel of purified proteins or in a cellular context. Automated liquid handlers, plate readers Test thousands of interactions rapidly. youtube.com
4. Hit Identification Data analysis identifies "hits"—proteins or pathways that are significantly modulated by the compound. Statistical analysis of screening data Isolate primary interaction candidates.
5. Hit Validation Putative targets are confirmed through secondary, more focused assays. Dose-response curves, orthogonal assays Confirm the initial findings and eliminate false positives.

This systematic approach would provide an unbiased map of the potential biological targets of this compound, laying the groundwork for mechanistic studies. nih.gov

Design of this compound-Based Hybrid Molecules for Synergistic Effects

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful approach for developing compounds with enhanced or novel biological activities. nih.gov This strategy aims to achieve synergistic effects, where the combined action is greater than the sum of the individual parts. nih.gov

A significant future research avenue for this compound is the design and synthesis of hybrid molecules. This is particularly promising given that research has already been conducted on creating hybrid structures from related sulfur-containing nicotinonitriles. researchgate.net The core idea would be to covalently link the this compound moiety to another molecule with a known biological function. For example, it could be hybridized with a molecule that targets a specific receptor or enzyme. The resulting hybrid could function as a dual-action agent. The isothiocyanate group could act by covalently modifying a target protein, potentially leading to irreversible inhibition, while the other part of the hybrid molecule could interact with a different target or a different site on the same target, leading to a synergistic outcome. researchgate.nettandfonline.com This approach could overcome resistance mechanisms or enhance potency by engaging multiple biological pathways simultaneously. nih.gov

Conclusion

Recapitulation of Key Research Findings and Advancements on 6-Isothiocyanatonicotinonitrile.

The current body of research on this compound is primarily centered on its synthesis. A notable advancement is the development of an efficient one-pot method for its preparation from 6-aminonicotinonitrile, which has been well-characterized by spectroscopic methods. Key data including its melting point and high-resolution mass spectrometry have been established. However, there is a conspicuous absence of in-depth studies on its physical properties, chemical reactivity, stability, and, most importantly, its biological profile.

Broader Impact and Significance of this compound in Chemical Science and Beyond.

The significance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents and as a versatile building block in organic synthesis. The presence of the isothiocyanate group, a known pharmacophore with anticancer and anti-inflammatory properties, combined with the nicotinonitrile core, a privileged structure in medicinal chemistry, suggests that this compound is a promising candidate for future drug discovery programs. The synthetic route now available opens the door for further exploration of its chemical space and biological activities. Future research should focus on a thorough evaluation of its biological effects and its utility in the synthesis of new heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Isothiocyanatonicotinonitrile, and how should data interpretation be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyridine ring structure and isothiocyanate substituent. Infrared (IR) spectroscopy can validate the -NCS functional group (stretching frequency ~2050–2150 cm⁻¹). Cross-reference spectral data with analogous compounds in PubChem or EPA DSSTox databases to ensure consistency . For validation, replicate measurements under controlled conditions and compare with computational predictions (e.g., density functional theory) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard guidelines for nitrile and isothiocyanate derivatives. Use fume hoods, nitrile gloves, and protective eyewear. In case of inhalation, immediately move to fresh air and seek medical attention. Documented safety data for structurally similar compounds (e.g., 6-Amino-5-nitropicolinonitrile) emphasize the need for emergency eyewash stations and proper ventilation .

Q. How can researchers design a reproducible synthesis route for this compound?

  • Methodological Answer : Optimize reaction parameters (solvent, temperature, catalyst) using a Design of Experiments (DoE) approach. Start with cyanopyridine precursors and thiocyanate reagents, monitoring progress via thin-layer chromatography (TLC). Purity the product via recrystallization or column chromatography, and validate yields using high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound with nucleophiles?

  • Methodological Answer : Perform molecular docking or quantum mechanical calculations to analyze electronic effects of the pyridine ring and isothiocyanate group. Compare activation energies for competing reaction pathways (e.g., nucleophilic attack at sulfur vs. carbon). Validate predictions with kinetic studies (e.g., variable-temperature NMR) and isolate intermediates for X-ray crystallography .

Q. What strategies address discrepancies in bioactivity data for this compound derivatives?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Use meta-analysis to aggregate data from multiple sources, controlling for variables like cell line specificity or assay conditions. Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity and rule out false positives .

Q. How can researchers optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% relative humidity) over 1–3 months, monitoring degradation via HPLC-mass spectrometry. Analyze degradation products (e.g., hydrolysis to thiourea derivatives) and adjust storage protocols (e.g., inert atmosphere, desiccants). Compare results with stability profiles of related nitriles and thiocyanates .

Data Analysis and Integration

Q. What frameworks are effective for integrating heterogeneous data on this compound’s physicochemical properties?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to categorize data by source reliability. Prioritize peer-reviewed studies and authoritative databases (PubChem, EPA DSSTox). Create a matrix comparing experimental vs. computational values (e.g., logP, solubility) and identify outliers using statistical tools (Grubbs’ test) .

Conflict of Interest and Ethical Considerations

  • Note : All answers prioritize data from non-commercial, peer-reviewed sources (PubChem, EPA DSSTox) and exclude content from restricted domains (e.g., ). Methodological guidance aligns with principles from research design frameworks (PICOT, FINER) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.